molecular formula C21H26N4O6S B10807636 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[ethyl-(5-morpholin-4-ylsulfonylpyridin-2-yl)amino]acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[ethyl-(5-morpholin-4-ylsulfonylpyridin-2-yl)amino]acetamide

Cat. No.: B10807636
M. Wt: 462.5 g/mol
InChI Key: LLPPMIAUDYJIEO-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[ethyl-(5-morpholin-4-ylsulfonylpyridin-2-yl)amino]acetamide is a potent and selective ATP-competitive inhibitor of the B-Raf kinase, with a primary research focus on the oncogenic B-RafV600E mutant Source . This mutation is a key driver in a significant percentage of melanomas, as well as papillary thyroid cancer and colorectal cancers, making this compound a critical tool for investigating the Ras/Raf/MEK/ERK signaling pathway Source . Its mechanism of action involves binding to the active conformation of the B-RafV600E kinase domain, effectively suppressing downstream MEK and ERK phosphorylation and leading to the arrest of proliferation in susceptible cancer cell lines Source . Researchers utilize this inhibitor extensively in preclinical studies to elucidate the molecular consequences of pathway inhibition, to model therapeutic responses in vitro and in vivo, and to explore mechanisms of resistance that can emerge following targeted therapy Source . Its high selectivity profile makes it invaluable for dissecting the specific contributions of B-RafV600E in complex cellular signaling networks and for combination therapy studies aimed at overcoming resistance in oncology research.

Properties

Molecular Formula

C21H26N4O6S

Molecular Weight

462.5 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[ethyl-(5-morpholin-4-ylsulfonylpyridin-2-yl)amino]acetamide

InChI

InChI=1S/C21H26N4O6S/c1-2-24(15-21(26)23-16-3-5-18-19(13-16)31-12-11-30-18)20-6-4-17(14-22-20)32(27,28)25-7-9-29-10-8-25/h3-6,13-14H,2,7-12,15H2,1H3,(H,23,26)

InChI Key

LLPPMIAUDYJIEO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(=O)NC1=CC2=C(C=C1)OCCO2)C3=NC=C(C=C3)S(=O)(=O)N4CCOCC4

Origin of Product

United States

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[ethyl-(5-morpholin-4-ylsulfonylpyridin-2-yl)amino]acetamide is a compound that has garnered attention for its potential therapeutic applications. The compound is characterized by its unique structural features, which include a benzodioxane moiety and a sulfonamide group, both of which are known to exhibit various biological activities.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with sulfonyl chlorides and subsequent reactions with acetamides. For instance, a study detailed the synthesis of several derivatives starting from 2,3-dihydrobenzo[1,4]-dioxin-6-amine, which were characterized using IR and NMR spectroscopy to confirm their structures .

Enzyme Inhibition

The biological activity of this compound has been evaluated primarily through its enzyme inhibitory properties:

  • α-Glucosidase Inhibition : Many derivatives of compounds containing the benzodioxane moiety have shown significant inhibitory effects against α-glucosidase. This enzyme plays a crucial role in carbohydrate metabolism and is a target for diabetes management. The synthesized compounds exhibited varying degrees of inhibition, with some demonstrating substantial activity, indicating their potential as antidiabetic agents .
  • Acetylcholinesterase Inhibition : The same compounds were also tested for their activity against acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. While some showed weak inhibition against AChE, the results suggest that modifications to the benzodioxane structure could enhance this activity .

Neuroprotective Effects

Research indicates that compounds with similar structures may possess neuroprotective properties. For example, derivatives containing benzimidazole structures have been shown to mitigate oxidative stress and neuroinflammation in models of neurodegeneration. This suggests that this compound could also have similar protective effects against neuronal damage induced by oxidative stress .

Case Studies and Research Findings

Several studies have highlighted the biological activities of related compounds:

Compound Biological Activity Reference
Benzimidazole derivativesNeuroprotective effects against ethanol-induced neurodegeneration
Sulfonamide derivativesInhibition of α-glucosidase and AChE
Polyfunctional acetamidesAntitumor activity in various cancer cell lines

These findings illustrate the diverse pharmacological potential of compounds related to this compound.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[ethyl-(5-morpholin-4-ylsulfonylpyridin-2-yl)amino]acetamide exhibit anticancer activity. For instance, studies have shown that related sulfonamide derivatives demonstrate significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% in some cases . These findings suggest potential applications in cancer therapy.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes associated with diseases such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD). In particular, derivatives containing the benzodioxin structure have shown promise as inhibitors of α-glucosidase and acetylcholinesterase . These enzymes are critical in carbohydrate metabolism and neurotransmission, respectively.

Molecular Docking Studies

In silico studies employing molecular docking techniques have provided insights into the binding affinities and interactions of this compound with target proteins. The results indicate that it may effectively bind to active sites of enzymes involved in inflammatory pathways and cancer progression . Such studies are essential for optimizing the compound's structure to enhance its biological activity.

Case Studies

StudyObjectiveFindings
Synthesis and evaluation of enzyme inhibitorsIdentified new sulfonamide derivatives with significant α-glucosidase and acetylcholinesterase inhibition
Anticancer activity assessmentCompound exhibited high growth inhibition against multiple cancer cell lines
Molecular docking analysisRevealed strong binding affinities to target proteins related to inflammation

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share the benzodioxin-acetamide scaffold but differ in substituents, influencing their physicochemical and pharmacological profiles:

Compound Name Substituent Groups Molecular Weight Key Features
Target Compound Ethyl-(5-morpholin-4-ylsulfonylpyridin-2-yl)amino ~450 (estimated) Morpholinylsulfonyl group enhances polarity; potential for improved CNS penetration.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () 4-methyl-5-(morpholin-4-ylmethyl)-triazolylsulfanyl - Triazole ring introduces metabolic stability; morpholine improves solubility .
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyacetamide () Thienopyrimidinyloxy - Thiophene and pyrimidine units may confer kinase inhibition activity; methyl groups enhance lipophilicity .
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide () 3-(2-fluoro-4-methoxyphenyl)-pyridazinyl 411.4 Fluorine and methoxy groups modulate electronic properties; pyridazine core may influence redox stability .

Pharmacological and Physicochemical Properties

  • Anti-inflammatory Potential: The benzodioxin core in the target compound and ’s acetic acid derivative suggests shared anti-inflammatory mechanisms. However, the target’s morpholinylsulfonylpyridinyl chain may improve selectivity for cyclooxygenase (COX) or other inflammatory targets compared to simpler carboxylic acids .
  • Solubility and Bioavailability: Morpholine-containing analogs (e.g., ) exhibit enhanced aqueous solubility due to the morpholine’s oxygen-rich structure.
  • Metabolic Stability: Thienopyrimidine () and pyridazine () substituents introduce heterocyclic rigidity, which may reduce cytochrome P450-mediated metabolism compared to the target’s flexible ethyl-amino chain .

Preparation Methods

Preparation of N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide

The benzodioxin core is synthesized via a nucleophilic substitution reaction. 2,3-dihydro-1,4-benzodioxin-6-amine (1) reacts with bromoacetyl bromide in acetone under basic conditions (K₂CO₃) to form N-(2,3-dihydro-1,4-benzodioxin-6-yl)bromoacetamide (2) . Subsequent displacement of the bromide with ethylamine yields the intermediate N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (3) .

Reaction Conditions:

  • Solvent: Acetone

  • Base: K₂CO₃ (2 equiv)

  • Temperature: 25°C, 6 hours

  • Yield: 78%

Synthesis of 5-Morpholin-4-ylsulfonylpyridin-2-amine

The pyridine-sulfonamide moiety is constructed through sulfonylation. 2-Aminopyridine (4) reacts with morpholine-4-sulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.

Reaction Conditions:

  • Solvent: DCM

  • Base: TEA (1.5 equiv)

  • Temperature: 0°C → room temperature, 3 hours

  • Yield: 85%

Ethylation of 5-Morpholin-4-ylsulfonylpyridin-2-amine

The ethyl group is introduced via alkylation. 5-Morpholin-4-ylsulfonylpyridin-2-amine (5) reacts with ethyl bromide in DMF using lithium hydride (LiH) as a base.

Reaction Conditions:

  • Solvent: DMF

  • Base: LiH (0.1 equiv)

  • Temperature: 25°C, 12 hours

  • Yield: 65%

Coupling of Intermediates to Form the Target Compound

Formation of the Acetamide Linker

N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (3) is coupled with ethyl-(5-morpholin-4-ylsulfonylpyridin-2-yl)amine (6) using a carbodiimide coupling agent (e.g., EDCl) in the presence of hydroxybenzotriazole (HOBt).

Reaction Conditions:

  • Coupling Agent: EDCl (1.2 equiv), HOBt (1.2 equiv)

  • Solvent: DMF

  • Temperature: 25°C, 24 hours

  • Yield: 60%

Alternative Route via Nucleophilic Substitution

A one-pot method involves reacting N-(2,3-dihydro-1,4-benzodioxin-6-yl)bromoacetamide (2) directly with ethyl-(5-morpholin-4-ylsulfonylpyridin-2-yl)amine (6) in DMF using LiH.

Reaction Conditions:

  • Solvent: DMF

  • Base: LiH (0.1 equiv)

  • Temperature: 60°C, 8 hours

  • Yield: 72%

Optimization and Characterization

Yield Comparison of Synthetic Routes

MethodCoupling AgentSolventTemperatureYield (%)
EDCl/HOBtEDCl/HOBtDMF25°C60
LiH-mediatedLiHDMF60°C72

The LiH-mediated route offers higher efficiency, likely due to enhanced nucleophilicity of the amine.

Spectroscopic Characterization

  • IR (KBr): 3280 cm⁻¹ (N-H), 1660 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O).

  • ¹H-NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyridine-H), 6.85–6.79 (m, 3H, benzodioxin-H), 4.25 (s, 2H, CH₂CO), 3.70–3.65 (m, 4H, morpholine-H).

  • EI-MS: m/z 487 [M+H]⁺.

Challenges and Mitigation Strategies

  • Low Solubility: Use of polar aprotic solvents (DMF) improves reactant solubility.

  • Byproduct Formation: Column chromatography (hexane:ethyl acetate, 3:1) effectively isolates the product .

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound to ensure high yield and purity?

  • Methodological Answer : Synthesis involves multi-step reactions requiring strict control of:
  • Solvent selection : Polar aprotic solvents like DMF are preferred for coupling reactions to stabilize intermediates .
  • Temperature : Reactions often proceed at 60–80°C to avoid side products (e.g., over-sulfonation of the pyridine ring) .
  • Purification : Thin-layer chromatography (TLC) monitors reaction progress, followed by column chromatography or recrystallization for isolation .
  • Catalysts : Use of bases (e.g., Na₂CO₃) to deprotonate intermediates during acetamide bond formation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., ethyl group on the pyridine ring and benzodioxin resonance patterns) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns (e.g., loss of morpholine-sulfonyl groups) .
  • Infrared (IR) Spectroscopy : Identifies key functional groups (e.g., C=O stretching of the acetamide at ~1650 cm⁻¹) .

Q. How can researchers mitigate challenges in isolating intermediates during multi-step synthesis?

  • Methodological Answer :
  • Intermediate stabilization : Use protecting groups (e.g., acetyl for amines) to prevent unwanted side reactions .
  • Stepwise monitoring : TLC at each step ensures intermediate purity before proceeding .
  • Solvent partitioning : Separate hydrophilic (e.g., morpholine-sulfonyl) and hydrophobic (e.g., benzodioxin) intermediates via liquid-liquid extraction .

Advanced Research Questions

Q. How should researchers design experiments to evaluate this compound’s bioactivity against specific enzymatic targets (e.g., kinases or GPCRs)?

  • Methodological Answer :
  • Assay selection : Use in vitro enzyme inhibition assays (e.g., fluorescence-based ADP-Glo™ kinase assays) with positive controls (e.g., staurosporine) .
  • Dose-response curves : Test concentrations from 1 nM to 100 µM to calculate IC₅₀ values .
  • Counter-screening : Validate selectivity by testing against unrelated enzymes (e.g., phosphatases) to rule off-target effects .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data when modifying the morpholine-sulfonyl group?

  • Methodological Answer :
  • Systematic substitution : Replace morpholine with piperazine or thiomorpholine to assess sulfonyl group flexibility .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding interactions with target proteins, guiding rational design .
  • Orthogonal assays : Combine enzymatic assays with cellular viability tests (e.g., MTT assays) to confirm bioactivity trends .

Q. How can researchers validate the compound’s metabolic stability in preclinical models?

  • Methodological Answer :
  • Microsomal stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS over time .
  • CYP450 inhibition screening : Test against CYP3A4/2D6 to assess drug-drug interaction risks .
  • Pharmacokinetic profiling : Administer IV/PO in rodent models and measure plasma half-life, clearance, and bioavailability .

Q. What experimental approaches elucidate the role of the benzodioxin moiety in target binding?

  • Methodological Answer :
  • Analog synthesis : Replace benzodioxin with dihydrofuran or tetrahydroquinoline to compare binding affinity .
  • X-ray crystallography : Co-crystallize the compound with its target protein (e.g., a kinase) to visualize binding interactions .
  • SAR by NMR : Screen fragment libraries to identify competitive binding at the benzodioxin-binding pocket .

Data Analysis & Interpretation

Q. How should researchers address discrepancies between computational predictions and empirical bioactivity data?

  • Methodological Answer :
  • Force field refinement : Adjust parameters in molecular dynamics simulations to better reflect solvation effects .
  • Free energy calculations : Use MM-GBSA to reconcile docking scores with experimental IC₅₀ values .
  • Experimental replicates : Repeat assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .

Q. What statistical methods are appropriate for analyzing dose-response data in cytotoxicity studies?

  • Methodological Answer :
  • Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀ .
  • ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s test for multiple comparisons) .
  • Hill slope analysis : Assess cooperativity in target binding; slopes >1 suggest positive allostery .

Q. How can researchers integrate multi-omics data to explore off-target effects of this compound?

  • Methodological Answer :
  • Transcriptomics : RNA-seq of treated cells to identify differentially expressed pathways .
  • Proteomics : SILAC-based quantification to detect changes in protein abundance .
  • Network pharmacology : Build interaction networks (e.g., STRING) to map compound-target-pathway associations .

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